Sorbyl acetate

Catalog No.
S1504717
CAS No.
1516-17-2
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbyl acetate

CAS Number

1516-17-2

Product Name

Sorbyl acetate

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] acetate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+

InChI Key

PXVKYPFROMBALG-VNKDHWASSA-N

SMILES

CC=CC=CCOC(=O)C

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC=CC=CCOC(=O)C

Isomeric SMILES

C/C=C/C=C/COC(=O)C

Sorbyl acetate, also known as (E,E)-2,4-hexadienyl acetate, is a naturally occurring ester found in various fruits and plants, including pineapples, strawberries, and apples []. It possesses several properties that make it relevant for various scientific research applications.

Antimicrobial and Antifungal Properties

Studies have shown that sorbyl acetate exhibits antimicrobial and antifungal activities against various microorganisms. One study demonstrated its effectiveness in inhibiting the growth of foodborne pathogens like Salmonella enterica and Escherichia coli []. Another study reported its antifungal activity against Aspergillus niger and Penicillium expansum, fungi commonly associated with food spoilage []. These findings suggest the potential use of sorbyl acetate as a natural food preservative to prevent microbial growth and extend shelf life.

Potential Applications in Cancer Research

Emerging research suggests that sorbyl acetate might have potential applications in cancer research. Studies have shown that it can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells [, ]. However, further research is needed to understand the underlying mechanisms and potential therapeutic implications of these findings.

Other Research Areas

Sorbyl acetate has also been explored in other research areas, including:

  • Flavoring agent: Due to its characteristic fruity aroma, sorbyl acetate is used as a flavoring agent in various food and beverage products [].
  • Insect repellent: Studies have shown that sorbyl acetate exhibits repellent activity against some insects, suggesting its potential application in developing natural insect repellents [].

Sorbyl acetate is an organic compound with the chemical formula C8H12O2C_8H_{12}O_2. It is classified as an acetate ester and an olefinic compound, characterized by a double bond in its structure. This compound plays a significant role as a plant metabolite and is commonly utilized as a flavoring agent in food products . Sorbyl acetate is known for its fruity aroma, making it valuable in the fragrance and flavor industries.

Sorbyl acetate is generally considered safe for consumption when used within recommended levels by regulatory bodies. However, it may cause irritation to the eyes and skin upon direct contact [].

  • Mechanism of Action: There is limited information available on the specific mechanism of action of sorbyl acetate related to its flavor perception.
  • Case Studies: Scientific case studies specifically focused on sorbyl acetate are scarce due to its primary application in the food industry.
Typical of esters and olefins. Notably, it can participate in:

  • Hydrolysis: Under acidic or basic conditions, sorbyl acetate can be hydrolyzed back to sorbyl alcohol and acetic acid.
  • Transesterification: It can react with alcohols to form different esters.
  • Reduction: Sorbyl acetate can be reduced to sorbyl alcohol using reducing agents such as sodium borohydride .

These reactions highlight its versatility in organic synthesis, where it serves as a key intermediate.

Sorbyl acetate exhibits biological activity primarily as a plant metabolite. Its role includes:

  • Flavoring Agent: It contributes to the sensory properties of various food products.
  • Antimicrobial Properties: Some studies suggest that compounds related to sorbyl acetate may possess antimicrobial activities, although specific data on sorbyl acetate itself is limited .

Further research is needed to fully elucidate its biological effects.

Several methods exist for synthesizing sorbyl acetate, including:

  • Aldol Condensation: Sorbyl aldehyde can be produced from acetaldehyde and crotonaldehyde through aldol condensation. This intermediate can then be reduced to obtain sorbyl alcohol, which is subsequently acetylated to form sorbyl acetate.
  • Acetylation of Sorbyl Alcohol: This method involves reacting sorbyl alcohol with acetic anhydride or acetic acid in the presence of an acid catalyst .
  • Direct Acetylation: Sorbyl acetate can also be synthesized by direct acetylation of 1,4-hexadien-3-ol using glacial acetic acid and an alkali acetate .

These methods vary in complexity and yield, with some being more suitable for industrial applications.

Research on the interaction of sorbyl acetate with other compounds is limited but suggests potential synergistic effects when combined with other flavoring agents or preservatives. Its interactions may influence the stability and sensory properties of formulations in which it is used. Further studies are warranted to explore these interactions comprehensively.

Several compounds share structural similarities with sorbyl acetate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Sorbyl alcoholC8H14OC_8H_{14}OPrecursor to sorbyl acetate; lacks the acetyl group
5-Acetoxy-1,3-hexadieneC8H12O2C_8H_{12}O_2Isomer of sorbyl acetate; different double bond configuration
2-Methylbutyric acidC5H10O2C_5H_{10}O_2Similar ester structure; used in flavoring
Ethyl acetateC4H8O2C_4H_8O_2Common solvent; simpler structure

Sorbyl acetate's unique features lie in its specific arrangement of double bonds and functional groups, contributing to its distinct aroma and reactivity compared to these similar compounds.

Physical Description

Colourless liquid; Powerful, sweet, pineapple aroma

XLogP3

1.6

Density

0.928-0.932

UNII

5416SJ1T8T

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

57006-69-6
1516-17-2

Wikipedia

Sorbyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,4-Hexadien-1-ol, 1-acetate: ACTIVE

Dates

Last modified: 08-15-2023

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